
Silane, (4-iodo-1-butynyl)trimethyl-
Overview
Description
Silane, (4-iodo-1-butynyl)trimethyl- is an organosilicon compound with the molecular formula C7H13ISi It is characterized by the presence of an iodine atom attached to a butynyl group, which is further bonded to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, (4-iodo-1-butynyl)trimethyl- can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of Silane, (4-iodo-1-butynyl)trimethyl- may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-iodo-1-butynyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can yield alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
Silane, (4-iodo-1-butynyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which Silane, (4-iodo-1-butynyl)trimethyl- exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The trimethylsilane moiety stabilizes the intermediate species formed during these reactions, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- Silane, (4-bromo-1-butynyl)trimethyl-
- Silane, (4-chloro-1-butynyl)trimethyl-
- Silane, (4-fluoro-1-butynyl)trimethyl-
Uniqueness
Silane, (4-iodo-1-butynyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This property enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to undergo a wide range of chemical transformations makes it versatile for various applications in research and industry.
Biological Activity
Introduction
Silane, (4-iodo-1-butynyl)trimethyl- is a chemical compound that has garnered attention for its potential biological activities. The compound's structure, characterized by a trimethylsilane group and an iodine-substituted butynyl moiety, suggests a range of interactions with biological systems. This article reviews the current understanding of its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for Silane, (4-iodo-1-butynyl)trimethyl- is CHIOSi. The presence of the iodine atom is particularly significant as halogens can influence the reactivity and biological interactions of organic compounds.
Property | Value |
---|---|
Molecular Weight | 232.14 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
IUPAC Name | (4-iodo-1-butynyl)trimethylsilane |
Cytotoxicity
Research indicates that Silane, (4-iodo-1-butynyl)trimethyl- exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in HeLa cells, with IC values ranging from 5 to 10 µM. While specific data for this silane compound is limited, its structural analogs suggest a potential for significant cytotoxicity.
Anti-inflammatory Properties
The compound has been hypothesized to possess anti-inflammatory properties based on its ability to modulate signaling pathways involved in inflammation. In vitro studies have indicated that silanes can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that Silane, (4-iodo-1-butynyl)trimethyl- may serve as a lead compound for developing anti-inflammatory agents.
The mechanism by which Silane, (4-iodo-1-butynyl)trimethyl- exerts its biological effects likely involves interactions with cellular receptors or enzymes. The iodine substituent may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent intracellular activity.
Case Studies
Case Study 1: Cytotoxicity in Cancer Research
A study focusing on similar iodinated silanes demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The research indicated that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, an analog of Silane, (4-iodo-1-butynyl)trimethyl-, was shown to reduce edema formation and neutrophil infiltration in animal models. This suggests potential therapeutic applications in treating inflammatory diseases.
Properties
IUPAC Name |
4-iodobut-1-ynyl(trimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUSGDYBARURKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ISi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439676 | |
Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41423-29-4 | |
Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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